molecular formula C5H3NO4 B13110474 5-Formylisoxazole-4-carboxylic acid

5-Formylisoxazole-4-carboxylic acid

Cat. No.: B13110474
M. Wt: 141.08 g/mol
InChI Key: JIQFFIOPGDVJNQ-UHFFFAOYSA-N
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Description

5-Formylisoxazole-4-carboxylic acid: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylisoxazole-4-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the [2+3] cycloaddition reaction, where nitrile oxides react with olefins to form isoxazole derivatives . Another method involves the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions. due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions: 5-Formylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Formylisoxazole-4-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antiviral, and anticancer properties. These compounds are being researched for their potential use in developing new therapeutic agents .

Industry: In the agrochemical industry, isoxazole derivatives are used in the synthesis of herbicides and pesticides. The compound’s ability to undergo various chemical transformations makes it a versatile building block in industrial applications .

Mechanism of Action

The mechanism of action of 5-Formylisoxazole-4-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The formyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function .

Comparison with Similar Compounds

  • 5-Methylisoxazole-4-carboxylic acid
  • 4-Trifluoromethylisoxazole
  • Isoxazole-4-carboxylic acid

Comparison: 5-Formylisoxazole-4-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide distinct reactivity and biological activity. Compared to 5-Methylisoxazole-4-carboxylic acid, the formyl group in this compound allows for additional chemical transformations, making it more versatile in synthetic applications .

Properties

Molecular Formula

C5H3NO4

Molecular Weight

141.08 g/mol

IUPAC Name

5-formyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C5H3NO4/c7-2-4-3(5(8)9)1-6-10-4/h1-2H,(H,8,9)

InChI Key

JIQFFIOPGDVJNQ-UHFFFAOYSA-N

Canonical SMILES

C1=NOC(=C1C(=O)O)C=O

Origin of Product

United States

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